Benzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt

Polymer nucleation Lewis acidity Polypropylene crystallization

Magnesium 4-tert-butylbenzoate (magnesium bis[4-(1,1-dimethylethyl)benzoate], CAS 52509-83-8) is a magnesium carboxylate salt formed from 4-tert-butylbenzoic acid and magnesium. It belongs to the class of metal alkylbenzoates widely employed as nucleating agents for polyolefins, PVC heat stabilizers, and lubricant additives.

Molecular Formula C22H26MgO4
Molecular Weight 378.7 g/mol
CAS No. 52509-83-8
Cat. No. B15345036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt
CAS52509-83-8
Molecular FormulaC22H26MgO4
Molecular Weight378.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Mg+2]
InChIInChI=1S/2C11H14O2.Mg/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2
InChIKeyOLQWRAPVOQGZQV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium 4-tert-Butylbenzoate (CAS 52509-83-8): Procurement-Relevant Identity and Regulatory Baseline


Magnesium 4-tert-butylbenzoate (magnesium bis[4-(1,1-dimethylethyl)benzoate], CAS 52509-83-8) is a magnesium carboxylate salt formed from 4-tert-butylbenzoic acid and magnesium. It belongs to the class of metal alkylbenzoates widely employed as nucleating agents for polyolefins, PVC heat stabilizers, and lubricant additives [1]. The compound is registered under EINECS No. 257-979-4 and listed in Japan's MITI inventory (MITI No. 3-1298) as an existing chemical substance, confirming its recognized industrial standing [2]. Its molecular formula is C₂₂H₂₆MgO₄, with a molecular weight of 378.74 g/mol . The tert-butyl substituent at the para position introduces steric bulk and electronic effects that differentiate its metal salts from unsubstituted benzoate analogs in both thermal behavior and polymer compatibility [1].

Why Generic Substitution Among Metal 4-tert-Butylbenzoate Salts Is Not Scientifically Justified


Metal 4-tert-butylbenzoates are not interchangeable despite sharing the same organic anion. The counterion (Mg²⁺ versus Al³⁺, Zn²⁺, Na⁺, or Ca²⁺) governs the complex's Lewis acidity, coordination geometry, thermal decomposition pathway, and dispersion behavior in polymer melts [1]. The aluminum salt (hydroxyaluminum bis(4-tert-butylbenzoate), Al-PTBBA) is the dominant commercial nucleating agent for polypropylene, with established crystallization temperature enhancement; its performance is tied to aluminum's specific Lewis acidity and the hydroxy ligand [2]. The zinc salt (CAS 4980-54-5) is optimized for PVC stabilization, where zinc's distinct ligand-exchange kinetics provide HCl scavenging . The magnesium salt occupies a differentiated position: its lower Lewis acidity (electronegativity Mg 1.31 vs. Al 1.61 on the Pauling scale) predicts milder reactivity with acid-sensitive polymer residues, while the divalent magnesium ion yields a distinct stoichiometry (2:1 ligand-to-metal) and thermal decomposition profile compared to the trivalent aluminum or monovalent sodium analogs [1]. Generic substitution without verifying these property differences risks suboptimal nucleation efficiency, unexpected thermal degradation, or compatibility failures in formulated polymer systems.

Quantitative Differentiation Evidence: Magnesium 4-tert-Butylbenzoate vs. Analogous Metal 4-tert-Butylbenzoates


Magnesium vs. Aluminum 4-tert-Butylbenzoate: Lower Lewis Acidity Predicts Reduced Acidic Interaction with Co-Additives in Polypropylene

The electrophilicity of the metal center is a determinant factor in nucleating agent reactivity with residual catalyst fragments and co-additives such as hydrotalcite acid scavengers. Magnesium 4-tert-butylbenzoate (Mg-PTBBA) bears a divalent Mg²⁺ center with a Pauling electronegativity of 1.31, substantially lower than the Al³⁺ center of the commercial nucleating agent aluminum hydroxybis(4-tert-butylbenzoate) (Al-PTBBA, electronegativity 1.61) . This 0.30-unit electronegativity difference corresponds to reduced Lewis acidity for Mg-PTBBA. In formulated polypropylene compositions where sodium benzoate co-addition raises crystallization temperature (Tc) from 117 °C to 129 °C when combined with Mg/Al hydrotalcite, Lewis acidity of the nucleating agent has been shown to modulate the synergistic response with acid scavengers [1]. The lower acidity of Mg-PTBBA is therefore predicted to offer a wider formulation window when acid-sensitive co-additives are present in the polymer matrix [1].

Polymer nucleation Lewis acidity Polypropylene crystallization

Magnesium vs. Zinc 4-tert-Butylbenzoate: Thermal Stability and Decomposition Pathway Differentiation

Thermal stability among alkaline earth metal benzoates follows a well-characterized hierarchy. Thermogravimetric studies of magnesium, calcium, strontium, and barium benzoates established a decomposition temperature series: Ba (415 °C) > Mg (390 °C) > Sr (325 °C) > Ca (245 °C), with metal carbonates and magnesium oxide as the terminal thermolysis products [1]. The magnesium salt's decomposition temperature of 390 °C substantially exceeds that of the calcium analog (245 °C), a difference of 145 °C. While direct comparative data for the 4-tert-butyl-substituted magnesium salt versus its zinc analog are not available, zinc carboxylates typically decompose at lower temperatures (200–300 °C range) via β-keto elimination pathways, releasing volatile organic fragments that can contribute to plate-out and fogging in PVC processing [2]. In contrast, magnesium carboxylates form non-volatile MgO residues, with the tert-butyl substituent's steric shielding further retarding thermal degradation relative to unsubstituted benzoates [1]. The magnesium salt is therefore expected to offer superior residue characteristics in high-temperature polymer processing compared to zinc-based analogs.

Thermal stability PVC heat stabilizer Metal carboxylate thermolysis

Magnesium vs. Sodium 4-tert-Butylbenzoate: Divalent Metal Stoichiometry Provides Higher Metal Content per Mass for Nucleation Density Optimization

The nucleation efficiency of metal carboxylate salts in polypropylene is concentration-dependent, with crystallization temperature (Tc) increasing as a function of nucleating particle density [1]. Sodium benzoate at 1000 ppm loading raises polypropylene Tc to 117 °C, which can be further increased to 129 °C when synergistically combined with hydrotalcite acid scavengers [2]. Magnesium 4-tert-butylbenzoate, with its 2:1 ligand-to-metal stoichiometry (Mg(4-t-BBA)₂, MW 378.74 g/mol), delivers one divalent metal center per 378.74 daltons of compound mass . In contrast, sodium 4-tert-butylbenzoate (MW 200.23 g/mol for the anhydrous salt) requires approximately 400.46 g to deliver an equivalent number of metal cation equivalents (two Na⁺ per Mg²⁺), and the aluminum analog Al(OH)(4-t-BBA)₂ (MW 398.43 g/mol) carries only one active metal center plus a hydroxy ligand that can participate in side reactions . The magnesium salt thus provides a higher density of active metal sites per unit mass among the divalent options, which may translate to lower effective loading requirements for equivalent nucleation density.

Nucleating agent loading Polymer crystallization Metal carboxylate stoichiometry

Physical Form and Handling: Defined Crystalline Melting Point Enables Precise Melt-Compounding Control

The melting behavior of a nucleating agent governs its dispersion kinetics during polymer melt compounding. Magnesium 4-tert-butylbenzoate exhibits a sharp melting point range of 164.5–165.5 °C with a density of 1.056 g/cm³ and a boiling point of 283.3 °C at 760 mmHg . This melting point sits above the typical polypropylene processing window (180–220 °C), ensuring the nucleating agent remains as discrete solid particles that provide heterogeneous nucleation surfaces, rather than dissolving into the melt [1]. By comparison, the free acid 4-tert-butylbenzoic acid melts at a similar range (164–167 °C) but exhibits appreciable volatility (vapor pressure 0.0015 mmHg at 25 °C) and water solubility (0.07 g/L at 20 °C) that can cause migration and blooming in finished articles . The magnesium salt's ionic character eliminates the volatility concern while maintaining the requisite thermal stability for compounding. The defined melting point also facilitates quality control verification by differential scanning calorimetry (DSC), an advantage over amorphous or poorly crystalline nucleating agent alternatives.

Melting point Polymer compounding Dispersion control

Regulatory Inventory Inclusion: Japan MITI Listing Confirms Established Industrial Acceptability Versus Non-Inventoried Experimental Salts

Regulatory registration status directly impacts procurement feasibility and time-to-market for formulated products. Magnesium bis(4-tert-butylbenzoate) is formally listed in Japan's MITI inventory (MITI No. 3-1298) under the category 'Light metal salt (Al, Li, K, Na, Mg, Ca) of alkylbenzoic acid,' and in the European EINECS inventory (No. 257-979-4), confirming its status as an existing chemical substance that does not require new chemical notification in these jurisdictions [1]. In contrast, certain experimental metal 4-tert-butylbenzoate salts (e.g., barium, strontium, or mixed-metal variants) lack comparable inventory listings, posing regulatory barriers for industrial deployment. The MITI classification explicitly groups magnesium alongside other light-metal alkylbenzoates, acknowledging its established use pattern. This regulatory clarity provides procurement certainty and reduces compliance risk compared to non-inventoried alternative salts that may require costly and time-consuming new substance notifications.

Chemical inventory Regulatory compliance Industrial chemical notification

Procurement-Targeted Application Scenarios for Magnesium 4-tert-Butylbenzoate (CAS 52509-83-8)


Polypropylene Nucleation Where Controlled Lewis Acidity Is Required to Avoid Acid Scavenger Depletion

In polypropylene formulations containing acid-sensitive co-additives (e.g., hydrotalcite-based acid scavengers, hindered amine light stabilizers), the lower Lewis acidity of Mg-PTBBA (Mg²⁺ electronegativity 1.31 vs. Al³⁺ 1.61) may reduce unintended consumption of basic scavenger species. This is particularly relevant when sodium benzoate/hydrotalcite combinations have demonstrated synergistic Tc elevation from 117 °C to 129 °C [1], where excessive acidity from the nucleating agent can antagonize the scavenger. Mg-PTBBA can be evaluated as a replacement for Al-PTBBA in such co-formulated systems to maintain nucleation efficiency while preserving acid scavenger capacity.

High-Temperature PVC Stabilizer Component Requiring Low Volatility and Minimal Plate-Out

The thermal decomposition profile of magnesium carboxylates—with Mg benzoate decomposing at 390 °C vs. 245 °C for calcium benzoate —positions Mg-PTBBA as a candidate for PVC stabilization in high-temperature processing (e.g., rigid PVC pipe extrusion, calendered sheet). The overbased magnesium/zinc benzoate patent literature explicitly identifies magnesium 4-tert-butylbenzoate blends as effective in reducing volatilization and fogging at moderately elevated temperatures [1], a differentiation from purely zinc-based stabilizer systems that can generate volatile zinc chloride and organic degradation products.

Lubricant Additive Intermediate Leveraging Established Metal Alkylbenzoate Supply Chains

4-tert-Butylbenzoic acid and its metal salts are established intermediates for lubricant and cutting oil additives . The magnesium salt offers a pathway to magnesium-containing lubricant additives where the tert-butyl substituent provides enhanced oil solubility compared to unsubstituted magnesium benzoate. The EINECS and MITI inventory status [1] of Mg-PTBBA facilitates its use in formulated lubricant products destined for regulated markets, avoiding the lengthy new chemical notification process required for non-listed experimental metal carboxylates.

Coordination Chemistry and Catalysis Research Requiring Well-Defined Magnesium Carboxylate Precursors

The sharp melting point (164.5–165.5 °C), defined stoichiometry (2:1 ligand-to-metal), and availability in ≥95% purity make Mg-PTBBA suitable as a precursor for synthesizing heteroleptic magnesium complexes used in ring-opening polymerization catalysis. The tert-butyl group's steric bulk can stabilize low-coordinate magnesium centers, as demonstrated in related mono-BHT magnesium catalyst systems for cyclic ester polymerization [1], where controlled steric environment is critical for catalytic activity and selectivity.

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